![molecular formula C9H21N3 B2362411 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine CAS No. 87576-06-5](/img/structure/B2362411.png)
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine
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Description
“3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H21N3 . It has a molecular weight of 171.28 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1CCC(CC1)CCCN
. This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.
Scientific Research Applications
Solid-Phase Organic Synthesis of Chiral 1,4-Diazepanes
Researchers explored the solid-phase synthesis of chiral, non-racemic 1,4-diazepanes, including derivatives of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine. This process involved using amino acids attached to a solid support, leading to compounds with high σ1 receptor affinity, a key area of interest in neurochemistry and pharmacology (Fanter, Schepmann, & Wünsch, 2018).
Anti-Tubercular Activity
A series of compounds, including variations of this compound, were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant activity and were found to be non-toxic against mouse macrophage cell lines, indicating potential therapeutic applications in tuberculosis treatment (Naidu et al., 2016).
Coordination Chemistry
The coordination chemistry of 1,4-Diazepan-6-amine, closely related to this compound, has been studied extensively. This includes the preparation of the ligand from ethane-1,2-diamine and its conformational analysis. The stability constants of various metal complexes with this ligand were determined, highlighting its potential in developing new metal-organic frameworks and catalysts (Romba et al., 2006).
Iron(II) Complexes with Chelate Ligands
The synthesis and characterization of Iron(II) complexes using chelate ligands containing a 1,4-diazepane core, similar to this compound, were explored. These studies are vital in understanding the coordination geometry and magnetic properties of such complexes, which are relevant in materials science and catalysis (Schmidt et al., 2013).
Novel Isocyanide-Based Synthesis
The synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones, which can be derived from compounds like this compound, was demonstrated using a one-pot reaction. This work contributes to the field of organic synthesis and the development of new medicinal chemistry frameworks (Ghandi, Zarezadeh, & Taheri, 2011).
Catalysis in Alkyne Dimerization
Studies on scandium, yttrium, and lanthanum complexes with 1,4-diazepane-based ligands have shown their efficacy in catalyzing the linear dimerization of phenylacetylenes. This research opens doors for the use of 1,4-diazepane derivatives in industrial catalysis and polymer chemistry (Ge, Meetsma, & Hessen, 2009).
properties
IUPAC Name |
3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-5-3-7-12(9-8-11)6-2-4-10/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSWRZBNEHRBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87576-06-5 |
Source
|
Record name | 3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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